3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
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Overview
Description
3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C6H13ClFN It is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to separate the diastereomers and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine hydrochloride
- 3-(2-chloroethyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
2763775-86-4 |
---|---|
Molecular Formula |
C6H13ClFN |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
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